2-Bromo-1,6-dimethyl Ester Hexanedioic Acid
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Overview
Description
2-Bromo-1,6-dimethyl Ester Hexanedioic Acid, also known as Dimethyl 2-Bromohexanedioate, is a chemical compound with the molecular formula C8H13BrO4 and a molecular weight of 253.09 g/mol . This compound is primarily used as an intermediate in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid typically involves the bromination of hexanedioic acid derivatives. One common method is the bromination of dimethyl hexanedioate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 2-hydroxy-1,6-dimethyl Ester Hexanedioic Acid or other substituted derivatives.
Reduction: Formation of 2-bromo-1,6-dimethylhexanediol.
Oxidation: Formation of 2-bromohexanedioic acid.
Scientific Research Applications
2-Bromo-1,6-dimethyl Ester Hexanedioic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid involves its reactivity due to the presence of the bromine atom and ester groups. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. These reactions enable the compound to participate in various biochemical and chemical processes, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Dimethyl Hexanedioate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromohexanedioic Acid: Contains carboxylic acid groups instead of ester groups, leading to different reactivity and applications.
2-Hydroxyhexanedioic Acid: Contains hydroxyl groups, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid is unique due to its combination of bromine and ester functionalities, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in synthetic chemistry and a useful tool in scientific research .
Properties
CAS No. |
3196-19-8 |
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Molecular Formula |
C₈H₁₃BrO₄ |
Molecular Weight |
253.09 |
Origin of Product |
United States |
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